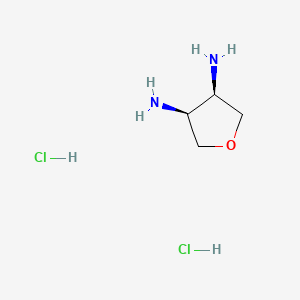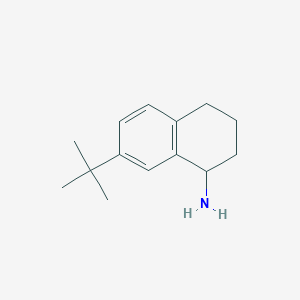![molecular formula C11H18N2O2 B1453177 8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 91216-35-2](/img/structure/B1453177.png)
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione
Vue d'ensemble
Description
Spiro compounds, such as the one you mentioned, are a type of organic compound characterized by two rings linked by one carbon atom . They have 3D structural properties and inherent rigidity . Spiro derivatives of heterocyclic compounds are widely applied in the synthesis of biologically active compounds .
Synthesis Analysis
A related compound, 8-oxa-2-azaspiro[4.5]decane, has been synthesized from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two rings linked by one carbon atom . The spirocyclic core of the spiro[4.5]decanone series has potential for expansion into both the substrate and 2OG binding pockets of the PHDs .Chemical Reactions Analysis
A process for the preparation of a related compound, 8-azaspiro[4.5]decane-7,9-dione, involves the reaction of 8-(4-piperazin-1-ylbutyl)-8-azaspiro[4.5]decane-7,9-dione with 2-chloropyrimidine .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the compound Buspirone, which is an azaspiro compound, has a molecular weight of 385.503 Da .Applications De Recherche Scientifique
Drug Discovery and Translational Medicine
This compound has been identified as a novel chemotype for delta opioid receptor-selective agonists. It shows promise in the development of new pain management therapies, particularly for targeting the delta opioid receptor with fewer side effects compared to traditional opioids. The research involves high-throughput screening and computational modeling to understand the interaction with the receptor and the subsequent beta-arrestin recruitment .
Myelostimulation in Hematology
In the field of hematology, derivatives of this compound have demonstrated myelostimulating activity. This is particularly significant in conditions of artificially induced myelodepressive syndrome, where these compounds can accelerate the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis .
Prolyl Hydroxylase Domain Inhibition
Spiro[4.5]decanone derivatives, which include the compound , have been studied as inhibitors of prolyl hydroxylase domain (PHD). PHD inhibitors are crucial in regulating the body’s response to hypoxia and have potential therapeutic applications in treating anemia and ischemic diseases .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-propan-2-yl-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)8-3-5-11(6-4-8)9(14)12-10(15)13-11/h7-8H,3-6H2,1-2H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYGYMNTXAXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CC1)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Propan-2-yl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2,2-trifluoroethyl N-[2-(piperidin-1-yl)ethyl]carbamate hydrochloride](/img/structure/B1453100.png)

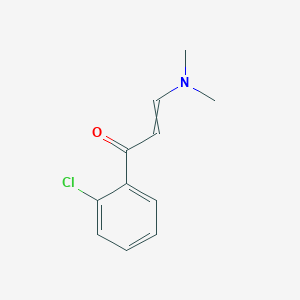


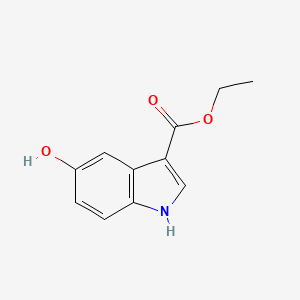
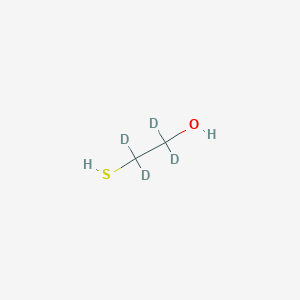
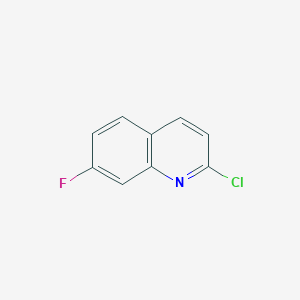
![2-Phenylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1453110.png)
